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Compound of Interest

Compound Name: GSK-364735 sodium

Cat. No.: B15567219 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro potency of GSK-364735
sodium, a novel and potent human immunodeficiency virus type 1 (HIV-1) integrase inhibitor.

The information presented herein is compiled from publicly available research and is intended

to support further investigation and development in the field of antiretroviral therapy.

Core Data Presentation
The in vitro activity of GSK-364735 has been evaluated in various biochemical and cellular

assays, demonstrating its potent inhibitory effects on HIV-1 integrase and viral replication.

Table 1: Biochemical Potency of GSK-364735
Assay Type Target Parameter Value (nM)

Strand Transfer Assay HIV-1 Integrase IC50 7.8 ± 0.8

Ligand Binding Assay HIV-1 Integrase Kd 6 ± 4

IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant.

Table 2: Antiviral Activity of GSK-364735 in Cellular
Assays
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Cell Type HIV-1 Strain Parameter Value (nM)
Selectivity
Index

Peripheral Blood

Mononuclear

Cells (PBMCs)

Ba-L EC50 1.2 ± 0.4 >2,200

MT-4 Cells NL432 EC50 5 ± 1 >2,200

EC50: Half-maximal effective concentration. The selectivity index is the ratio of the cytotoxic

concentration (CC50) to the effective concentration (EC50).

Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and

replication of the presented data.

HIV-1 Integrase Strand Transfer Scintillation Proximity
Assay (SPA)
This biochemical assay quantifies the ability of a compound to inhibit the strand transfer step of

HIV-1 integration.

Complex Formation: Purified recombinant HIV-1 integrase is incubated with a biotinylated

viral DNA oligonucleotide duplex to form a stable complex.

Inhibitor Pre-incubation: The integrase-DNA complex is then pre-incubated with varying

concentrations of GSK-364735.

Strand Transfer Initiation: The strand transfer reaction is initiated by the addition of a target

DNA substrate.

Detection: The amount of strand transfer is measured using a scintillation proximity assay,

where a signal is generated upon successful integration.

Data Analysis: The concentration-dependent inhibition data is used to calculate the IC50

value.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15567219?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cellular Antiviral Assay
This assay determines the potency of a compound in inhibiting HIV-1 replication in a cellular

context.

Cell Culture: Human cell lines (e.g., MT-4) or primary cells (e.g., PBMCs) are cultured under

standard conditions.

Infection: Cells are infected with a laboratory-adapted or clinical isolate of HIV-1.

Compound Treatment: Immediately following infection, the cells are treated with a range of

concentrations of GSK-364735.

Incubation: The infected and treated cells are incubated for a period that allows for multiple

rounds of viral replication.

Quantification of Viral Replication: The extent of viral replication is assessed by measuring a

viral marker, such as p24 antigen in the culture supernatant, using an enzyme-linked

immunosorbent assay (ELISA).

Data Analysis: The EC50 value is determined by plotting the percentage of inhibition of viral

replication against the drug concentration.

Visualizations
The following diagrams illustrate the mechanism of action of GSK-364735 and the

experimental workflow for its evaluation.
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Caption: Mechanism of HIV-1 Integrase Inhibition by GSK-364735.
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Caption: Workflow for the HIV-1 Integrase Strand Transfer Assay.

Mechanism of Action
GSK-364735 is a two-metal binding HIV integrase strand transfer inhibitor.[1] It potently inhibits

the strand transfer step of viral DNA integration into the host cell genome.[2] By binding to the

active site of the HIV-1 integrase enzyme, GSK-364735 prevents the covalent linkage of the

viral DNA to the host chromosome, a critical step in the viral replication cycle.[2][3] This

mechanism of action leads to a concentration-dependent decrease in the amount of integrated

viral DNA and a concomitant increase in the formation of 2-LTR circles, which are dead-end

products of unintegrated viral DNA.[2]

Resistance Profile
As expected for an integrase inhibitor, GSK-364735 retains full potency against HIV strains that

are resistant to other classes of antiretroviral drugs, such as reverse transcriptase inhibitors

and protease inhibitors.[2] However, some viruses with resistance mutations to other integrase

inhibitors have shown cross-resistance to GSK-364735.[2] In vitro resistance selection studies
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have identified mutations within the integrase active site that confer resistance to GSK-364735,

similar to those seen with other two-metal binding integrase inhibitors.[2]

Conclusion
GSK-364735 sodium is a highly potent inhibitor of HIV-1 integrase with nanomolar activity in

both biochemical and cellular assays. Its mechanism of action, targeting the strand transfer

step of viral integration, makes it an important compound in the development of antiretroviral

therapies. The data presented in this guide underscore its significant in vitro potency and

provide a foundation for further research and clinical investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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